4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan:
Pharmaceutical Development
This compound’s unique structure, featuring multiple fluorine atoms and a benzo[b]furan core, makes it a promising candidate in pharmaceutical research. Fluorine atoms can significantly influence the metabolic stability and bioavailability of drug molecules. Researchers are exploring its potential as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory conditions .
Organic Electronics
The electron-withdrawing properties of the fluorine atoms and the aromatic stability of the benzo[b]furan core make this compound suitable for organic electronics. It can be used in the development of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Catalysis
In the field of catalysis, this compound can serve as a ligand or a catalyst itself. Its structure allows for the stabilization of transition states and intermediates in various catalytic processes, including cross-coupling reactions and polymerization . This can lead to more efficient and selective chemical transformations.
Material Science
The compound’s stability and electronic properties make it a candidate for advanced material applications. It can be incorporated into polymers to enhance their thermal and chemical resistance. Additionally, its unique properties can be leveraged in the design of novel materials for coatings, adhesives, and high-performance composites .
Environmental Chemistry
Researchers are investigating the use of this compound in environmental chemistry, particularly in the detection and degradation of pollutants. Its ability to interact with various environmental contaminants can be harnessed to develop sensors and catalysts for environmental remediation.
Biochemical Research
In biochemical research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its fluorinated structure can provide insights into the role of fluorine in biological systems and help in the design of fluorinated biomolecules with enhanced properties .
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential to modulate biological targets such as receptors and enzymes. Its unique structure allows for the fine-tuning of its interaction with biological macromolecules, which can lead to the development of new therapeutic agents.
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properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F7OS/c17-11-10-5-8(24-15(10)14(20)13(19)12(11)18)6-25-9-3-1-2-7(4-9)16(21,22)23/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOJBPCZMWGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC3=C(O2)C(=C(C(=C3F)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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